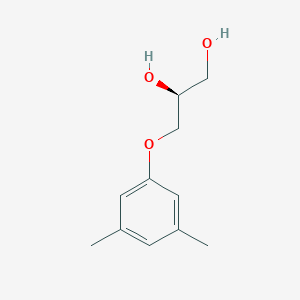
2-Ethoxy-2,4,5-trimethyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-2,4,5-trimethyl-1,3-dioxolane is an organic compound with the molecular formula C8H16O3. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by a five-membered ring containing two oxygen atoms and three carbon atoms, with ethoxy and methyl substituents. It is used in various chemical processes and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethoxy-2,4,5-trimethyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol. The reaction typically involves the use of a Brönsted or Lewis acid catalyst. For example, the reaction of 1,2-propylene oxide with acetone in the presence of a catalyst such as ionic liquid 1-alkyl-3-methylimidazolium salt and anhydrous zinc chloride can yield 2,2,4-trimethyl-1,3-dioxolane .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include continuous removal of water from the reaction mixture using a Dean-Stark apparatus to drive the reaction to completion. The use of molecular sieves or orthoesters can also aid in effective water removal.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-2,4,5-trimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like KMnO4 or OsO4.
Reduction: Reduction can be achieved using reagents such as LiAlH4 or NaBH4.
Substitution: It can undergo nucleophilic substitution reactions with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products Formed
Oxidation: The oxidation of this compound can lead to the formation of lactones or related cleavage products.
Reduction: Reduction typically yields alcohols or ethers.
Substitution: Substitution reactions can produce various alkylated or arylated derivatives.
Applications De Recherche Scientifique
2-Ethoxy-2,4,5-trimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a solvent and as a protecting group for carbonyl compounds.
Biology: It serves as a metabolite in certain biochemical pathways.
Medicine: Its derivatives are explored for potential pharmacological activities.
Industry: It is used in the synthesis of polymers and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-2,4,5-trimethyl-1,3-dioxolane involves its role as a protecting group for carbonyl compounds. It forms stable cyclic acetals or ketals, which protect the carbonyl group from unwanted reactions during synthetic transformations. The deprotection is typically achieved by acid-catalyzed hydrolysis, regenerating the original carbonyl compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4-Trimethyl-1,3-dioxolane: Similar in structure but lacks the ethoxy group.
1,3-Dioxolane: A simpler dioxolane without methyl or ethoxy substituents.
2,4,5-Trimethyl-1,3-dioxolane: Similar but without the ethoxy group.
Uniqueness
2-Ethoxy-2,4,5-trimethyl-1,3-dioxolane is unique due to the presence of both ethoxy and methyl substituents, which confer specific chemical properties and reactivity. Its ability to form stable cyclic acetals makes it valuable in protecting carbonyl compounds during complex synthetic processes.
Propriétés
Numéro CAS |
61562-15-0 |
|---|---|
Formule moléculaire |
C8H16O3 |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
2-ethoxy-2,4,5-trimethyl-1,3-dioxolane |
InChI |
InChI=1S/C8H16O3/c1-5-9-8(4)10-6(2)7(3)11-8/h6-7H,5H2,1-4H3 |
Clé InChI |
FATDABNOWATVQF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(OC(C(O1)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


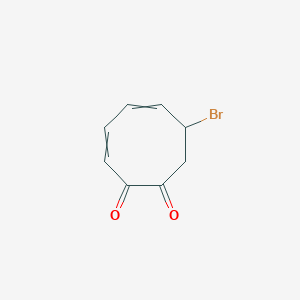
![5-Acetyl-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B14587775.png)
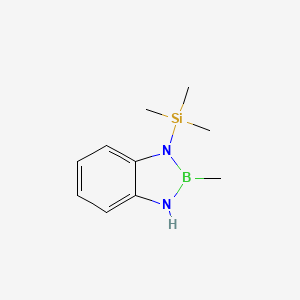

![N,N-Dimethyl-3-{[methyl(diphenyl)silyl]oxy}propan-1-amine](/img/structure/B14587801.png)
![5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol](/img/structure/B14587815.png)
![N-[2-Nitro-4-sulfamoyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B14587818.png)
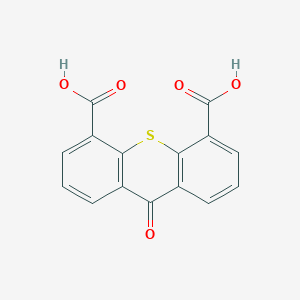
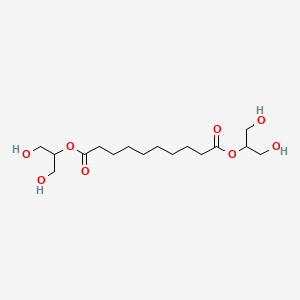
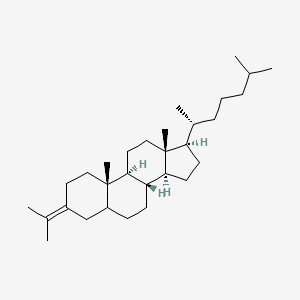
![Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]-](/img/structure/B14587838.png)
![3-Chloro-3-methyl-1-phenyl-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14587857.png)
![1-Heptyl-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14587865.png)
